molecular formula C4H2ClNOS2 B13944200 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride CAS No. 88982-85-8

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

Cat. No.: B13944200
CAS No.: 88982-85-8
M. Wt: 179.7 g/mol
InChI Key: XQJMPVVYGPPNPU-UHFFFAOYSA-N
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Description

4-Thiazolecarbonyl chloride, 2-mercapto- is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a carbonyl chloride group and a mercapto group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thiazolecarbonyl chloride, 2-mercapto- typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2-mercaptothiazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic and corrosive reagents like phosgene .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-thiazolecarbonyl chloride, 2-mercapto- involves its interaction with biological molecules through its reactive functional groups. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific biochemical pathways. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolecarbonyl chloride, 2-mercapto- is unique due to the presence of both a carbonyl chloride group and a mercapto group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

88982-85-8

Molecular Formula

C4H2ClNOS2

Molecular Weight

179.7 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride

InChI

InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8)

InChI Key

XQJMPVVYGPPNPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)C(=O)Cl

Origin of Product

United States

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